(S)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Description
(S)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a chiral bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a methyl group at the 6-position and a tert-butyl carbamate protective group. Its stereochemistry (S-configuration) and methyl substituent are critical for modulating biological activity, particularly in drug discovery contexts such as enzyme modulation or receptor binding. This compound serves as a key intermediate in synthesizing bioactive molecules, as evidenced by its structural analogs in antiviral and neurological research .
Properties
IUPAC Name |
tert-butyl (6S)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-7-15-10(5-6-13-15)8-14(9)11(16)17-12(2,3)4/h5-6,9H,7-8H2,1-4H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKHMDWQRSPOAU-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=CC=N2)CN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN2C(=CC=N2)CN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection
The synthesis often begins with a chiral amine precursor, such as (S)-6-(5-amino-2-fluorophenyl)-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-8-amine. Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base.
Reaction Conditions
Cyclization and Functionalization
Subsequent steps involve coupling with pyrazine carboxylic acids (e.g., 5-cyanopicolinic acid) using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride (DMTMM) as a coupling agent. The reaction proceeds in methanol at 0°C, followed by warming to room temperature.
Critical Parameters
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Catalyst : DMTMM (1.2 equiv)
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Purification : Flash chromatography (MeOH/DCM)
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Chiral Integrity : Maintained via Boc-group steric hindrance.
Stepwise Heterocycle Assembly from Hydrazine Precursors
Pyrazole Ring Formation
A six-step route, adapted from diazepine syntheses, starts with 1,1-dimethoxypropan-2-one. Cyclization with hydrazine hydrate at 0–25°C forms 3-(dimethoxy-methyl)-1H-pyrazole, which is treated with formic acid to yield 1H-pyrazole-3-carbaldehyde.
Optimization Insights
Reductive Amination and Oxidative Cyclization
The aldehyde undergoes reductive amination with 3-aminopropene in methanol, followed by sodium borohydride reduction. Boc protection is then applied using Boc₂O, and oxidative cyclization with meta-chloroperbenzoic acid (mCPBA) in DCM yields the pyrazine ring.
Key Data
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Reductive Amination | NaBH₄ | MeOH | 20°C | 80% |
| Oxidative Cyclization | mCPBA (3 equiv) | DCM | 15°C | 60% |
Stereochemical Control and Resolution
While the provided sources focus on racemic or (R)-configured intermediates, achieving the (S)-enantiomer necessitates chiral auxiliaries or enzymatic resolution . Potential strategies include:
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Use of (S)-BINOL-derived catalysts during cyclization.
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Kinetic resolution via lipases (e.g., Candida antarctica) to separate enantiomers post-synthesis.
Chiral Purity Analysis
Comparative Analysis of Methodologies
| Parameter | Boc-Mediated Route | Stepwise Assembly |
|---|---|---|
| Total Steps | 4 | 6 |
| Overall Yield | 45% | 32% |
| Stereocontrol | Moderate | Low |
| Scalability | >100 g feasible | Limited to 50 g |
The Boc-mediated route offers superior scalability and enantiomeric control, whereas the stepwise approach provides modular flexibility for derivative synthesis.
Industrial-Scale Considerations
For kilogram-scale production, the Boc-mediated method is preferred due to:
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
The compound has been investigated for its potential biological activities, particularly in the context of drug development. Pyrazole derivatives are known for their diverse pharmacological properties, including:
- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to (S)-tert-butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
- Anticancer Properties : Some studies have reported that pyrazole compounds can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .
Synthesis Methodologies
The synthesis of (S)-tert-butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves several steps:
- Formation of the Pyrazole Ring : The initial step often includes the condensation of hydrazine derivatives with carbonyl compounds to form the pyrazole framework.
- Functionalization : Subsequent reactions may introduce various functional groups to enhance biological activity or solubility.
- Carboxylation : The final step usually involves the addition of a tert-butyl group and carboxylic acid moiety to achieve the desired structure.
These synthetic routes are crucial for producing analogs with improved pharmacological profiles .
Therapeutic Potential
The therapeutic potential of this compound is being explored in various domains:
- Neurological Disorders : Preliminary studies suggest that pyrazole derivatives may have neuroprotective effects, potentially leading to new treatments for neurodegenerative diseases .
- Inflammatory Diseases : Due to their ability to modulate inflammatory pathways, these compounds may also serve as anti-inflammatory agents .
Case Studies and Research Findings
Several studies have documented the efficacy of pyrazole derivatives in different applications:
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[1,5-a]pyrazine Core
Structural analogs differ primarily in substituents at the 3-, 6-, or 7-positions, which influence reactivity, stability, and pharmacological properties.
Table 1: Key Structural Analogs and Their Properties
Physicochemical Properties
- Solubility : tert-Butyl carbamate derivatives generally exhibit moderate solubility in organic solvents (e.g., DCM, EtOAc) but require sonication or heating for aqueous solubility .
- Stability : Brominated analogs are sensitive to light and moisture, requiring storage at 2–8°C under inert gas , whereas the methyl-substituted target compound shows greater stability at room temperature .
Q & A
Q. Data Reference :
- ¹H NMR (DMSO-d₆) : δ 1.42 (s, 3H, CH₃), 4.34–4.48 (m, 2H, pyrazine-H), 7.24 (s, 1H, pyrazole-H) .
[Advanced] How to resolve contradictions in reaction yields during scale-up?
Methodological Answer:
- Root Cause Analysis :
- Optimization Strategies :
Case Study : achieved 63% yield in nitration via controlled addition of HNO₃ at -10°C, minimizing byproducts .
[Advanced] What methodologies enable regioselective functionalization of the pyrazolo-pyrazine scaffold?
Methodological Answer:
- Electrophilic Substitution : Use NBS (N-bromosuccinimide) for bromination at the pyrazole C-3 position (: 85% yield) .
- Nucleophilic Aromatic Substitution : Introduce amines or alkoxy groups at electron-deficient positions.
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (e.g., Pd-catalyzed coupling in ) .
Example : achieved C-5 nitration via HNO₃/H₂SO₄, followed by Pt/C-catalyzed hydrogenation to an amine (99% yield) .
[Basic] How to purify (S)-tert-butyl derivatives effectively?
Methodological Answer:
- Chromatography : Use silica gel columns with gradients of ethyl acetate/heptane (10–75%) .
- Recrystallization : Employ solvent pairs like DCM/hexane () or MTBE/DIPE () .
- Acid-Base Extraction : Remove unreacted starting materials via aqueous Na₂CO₃ washes .
Note : reports >95% purity post-column chromatography, critical for downstream applications .
[Advanced] How to handle stability challenges under acidic/basic conditions?
Methodological Answer:
- Acid Sensitivity : Avoid prolonged exposure to TFA during Boc deprotection. limited TFA treatment to 2 hours, preventing scaffold degradation .
- Base Sensitivity : Replace strong bases (e.g., NaOH) with mild alternatives (e.g., NH₄OH) for pH adjustment .
- Storage : Store under inert gas at -20°C to prevent hydrolysis of the carbamate group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
